molecular formula C20H25NO6 B033479 Dexketoprofen trometamol CAS No. 156604-79-4

Dexketoprofen trometamol

Numéro de catalogue: B033479
Numéro CAS: 156604-79-4
Poids moléculaire: 375.4 g/mol
Clé InChI: QUZMDHVOUNDEKW-MERQFXBCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le dexkétoprofène tromethamine est un anti-inflammatoire non stéroïdien (AINS) qui est le sel de trométhamine du dexkétoprofène. Le dexkétoprofène est l'énantiomère dextrorotatoire du kétoprofène, ce qui signifie qu'il s'agit de la version droite de la molécule. Ce composé est utilisé pour le traitement de la douleur légère à modérée, notamment la douleur musculo-squelettique, la dysménorrhée et les maux de dents .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du dexkétoprofène tromethamine implique plusieurs étapes :

Méthodes de production industrielle

Les méthodes de production industrielle du dexkétoprofène tromethamine impliquent généralement une synthèse à grande échelle en utilisant les étapes ci-dessus, avec un contrôle minutieux des conditions de réaction pour assurer un rendement et une pureté élevés. Le processus peut inclure des étapes supplémentaires telles que la cristallisation et la filtration pour éliminer les impuretés .

Analyse Des Réactions Chimiques

Cyclooxygenase (COX) Inhibition

Dexketoprofen trometamol exerts its primary action by reversibly inhibiting COX-1 and COX-2 enzymes , which catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2). This inhibition prevents downstream synthesis of pro-inflammatory prostaglandins (PGs) and thromboxanes .

Enzyme Target Inhibition Type Effect on Pathway
COX-1CompetitiveReduced constitutive PG synthesis (e.g., gastric mucosa protection)
COX-2CompetitiveSuppressed inflammatory PG production

Primary Pathways

Dexketoprofen undergoes hepatic glucuronidation (~70–80% of the dose) via UDP-glucuronosyltransferases (UGTs), forming an acyl-glucuronide conjugate . Minor pathways include hydroxylation mediated by CYP2C8 and CYP2C9 .

Metabolic Step Enzymes Involved Key Metabolites Elimination Route
GlucuronidationUGTs (e.g., UGT2B7)Dexketoprofen acyl-glucuronideRenal (70–80%)
HydroxylationCYP2C8, CYP2C9Hydroxylated derivativesRenal (minor)
  • Stereochemical stability : No chiral inversion to the R-(-)-enantiomer occurs in humans, ensuring metabolic specificity .
  • Protein binding : 99% bound to plasma albumin, limiting free drug availability for metabolism .

Degradation Under Stress Conditions

  • Thermal decomposition : Forms toxic gases (e.g., CO, NOx) when heated above 107°C .
  • Incompatibilities : Reacts with strong oxidizing agents, necessitating storage in inert conditions .
Condition Reactivity Products
High temperatureDecompositionToxic gases
Oxidizing environmentsOxidation of propionic acid moietyUnspecified oxides

Pharmacokinetic Interactions

Parameter Value Variability Factors
Tmax (oral)0.25–0.75 h Food intake, CYP2C8/2C9 status
Elimination half-life1.65 h Renal function, UGT activity

In Vitro Cytotoxicity

  • Chondrocyte studies : Direct exposure inhibits cell proliferation by >70% at 30–45 min, likely due to mitochondrial dysfunction or membrane disruption .
  • Synovial fluid : No histopathological changes observed in vivo, suggesting tissue-specific reactivity .

Key Citations

  • COX inhibition and glucuronidation
  • Metabolic stability and polymorphisms
  • Thermal decomposition
  • Synthesis methods

Applications De Recherche Scientifique

Acute Pain Management

Dexketoprofen trometamol has been extensively studied for its effectiveness in managing acute pain. Clinical trials have demonstrated its efficacy in various settings:

  • Postoperative Pain : It has shown significant analgesic effects in postoperative scenarios, reducing the need for opioids and improving patient outcomes .
  • Renal Colic : Studies indicate that this compound effectively alleviates pain associated with renal colic, providing relief comparable to traditional opioid treatments .
  • Musculoskeletal Disorders : Its application extends to acute musculoskeletal pain, where it has been found to be effective in reducing pain intensity .

Preoperative Analgesia

Recent meta-analyses suggest that administering this compound preoperatively can significantly reduce postoperative pain levels. This approach not only enhances analgesia but also decreases the consumption of additional analgesics post-surgery .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Rapid Absorption : The drug achieves peak plasma concentrations quickly, making it suitable for acute pain management.
  • Half-Life : The elimination half-life allows for effective dosing schedules without frequent administration.
  • Bioavailability : Both oral and parenteral forms demonstrate good bioavailability, ensuring consistent therapeutic effects across different administration routes .

Safety Profile

The safety profile of this compound is generally positive:

  • Adverse Effects : Compared to traditional NSAIDs and opioids, this compound has a lower incidence of gastrointestinal side effects such as nausea and vomiting .
  • Opioid-Sparing Effect : Its use can significantly reduce the need for opioids in postoperative settings, thereby minimizing opioid-related adverse effects and dependency risks .

Comparative Efficacy

In comparative studies with other analgesics like celecoxib and etoricoxib, this compound has demonstrated similar efficacy in managing acute pain while providing a more favorable side effect profile. This positions it as a viable first-line option for acute pain management across various clinical scenarios .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study 1 : A study involving patients undergoing dental surgery showed that those receiving preoperative dexketoprofen experienced significantly lower postoperative pain scores compared to those receiving placebo .
  • Case Study 2 : In a cohort of patients with renal colic, dexketoprofen administration resulted in rapid pain relief and reduced emergency department visits compared to standard treatments .

Mécanisme D'action

Dexketoprofen trometamol works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are chemicals in the body that cause inflammation, pain, and fever. By blocking the action of COX, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain .

Comparaison Avec Des Composés Similaires

Composés similaires

    Kétoprofène : Le mélange racémique de dexkétoprofène et de son énantiomère.

    Ibuprofène : Un autre AINS ayant des propriétés analgésiques et anti-inflammatoires similaires.

    Naproxène : Un AINS utilisé pour soulager la douleur et l'inflammation.

Unicité

Le dexkétoprofène tromethamine est unique car il s'agit de l'énantiomère dextrorotatoire du kétoprofène, ce qui permet une apparition plus rapide de l'effet et une meilleure valeur thérapeutique par rapport au mélange racémique . De plus, il a un profil d'effets secondaires plus favorable, ce qui en fait un choix privilégié pour la gestion de la douleur .

Activité Biologique

Dexketoprofen trometamol is a non-steroidal anti-inflammatory drug (NSAID) derived from the S(+)-enantiomer of ketoprofen. It is primarily utilized for its analgesic and anti-inflammatory properties. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

This compound exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a reduction in prostaglandin synthesis, which is crucial in mediating pain and inflammation . The compound's analgesic potency is significantly attributed to the S(+)-enantiomer, while the R(-)-enantiomer lacks such activity .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several key characteristics:

  • Absorption : After oral administration, this compound is rapidly absorbed, with a time to maximum plasma concentration (Tmax) ranging from 0.25 to 0.75 hours. In comparison, racemic ketoprofen has a Tmax of 0.5 to 3 hours .
  • Bioavailability : The relative bioavailability of oral this compound (12.5 mg and 25 mg) is similar to that of racemic ketoprofen (25 mg and 50 mg), measured by the area under the concentration-time curve (AUC) .
  • Distribution : The volume of distribution is approximately <0.25 L/kg, with high protein binding (around 99%) predominantly to albumin .
  • Metabolism : Dexketoprofen undergoes extensive hepatic metabolism via glucuronidation, primarily forming inactive glucuronide conjugates. The drug does not accumulate significantly in fat tissues .
  • Elimination : About 70-80% of the administered dose is excreted in urine as acyl-glucuronoconjugated metabolites within the first 12 hours post-administration .

Clinical Efficacy

Numerous studies have evaluated the analgesic efficacy of this compound in various clinical settings:

  • Postoperative Pain Management : A study demonstrated that this compound significantly reduced pain intensity in patients following third molar extraction compared to placebo and was comparable to ibuprofen 400 mg .
  • Migraine Treatment : In acute migraine attacks, this compound has shown effectiveness, with rapid onset of action and improved pain relief compared to other analgesics .
  • Acute Pain Conditions : Clinical evidence supports its use in managing acute postoperative pain, indicating a favorable safety profile and tolerability similar to placebo .

Safety Profile

This compound is generally well tolerated; however, it is associated with gastrointestinal side effects typical of NSAIDs. Studies indicate that repeated oral administration results in less gastric ulceration compared to racemic ketoprofen .

Adverse Effects

Common adverse effects include:

  • Gastrointestinal discomfort
  • Nausea
  • Dizziness

Severe adverse events are rare but may include gastrointestinal bleeding or renal impairment, particularly in patients with pre-existing conditions or those on concurrent medications affecting renal function.

Case Studies and Research Findings

A selection of case studies highlights the clinical application and effectiveness of this compound:

StudyPopulationInterventionOutcome
Patients post third molar extractionThis compound vs. placebo/ibuprofenSignificant pain reduction; faster onset compared to ibuprofen
Patients with acute migraineThis compoundEffective pain relief; rapid onset
General postoperative painThis compoundComparable efficacy to other NSAIDs; well tolerated

Propriétés

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-(3-benzoylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3.C4H11NO3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;5-4(1-6,2-7)3-8/h2-11H,1H3,(H,18,19);6-8H,1-3,5H2/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZMDHVOUNDEKW-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156604-79-4
Record name Benzeneacetic acid, 3-benzoyl-α-methyl-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156604-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexketoprofen trometamol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156604794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 3-benzoyl-α-methyl-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1), (αS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.075
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXKETOPROFEN TROMETHAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N674F7L21E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexketoprofen trometamol
Reactant of Route 2
Dexketoprofen trometamol
Reactant of Route 3
Dexketoprofen trometamol
Reactant of Route 4
Dexketoprofen trometamol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dexketoprofen trometamol
Reactant of Route 6
Dexketoprofen trometamol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.